HPLC Retention Time Distinction
In the official European Pharmacopoeia liquid chromatography method for bupivacaine related substances, Impurity D elutes with a relative retention time of approximately 0.97 relative to bupivacaine (retention time ≈ 24 min) [1]. This near-co-elution with the main peak imposes a strict requirement for resolution, as evidenced by the mandated peak-to-valley ratio of minimum 1.5 between the bupivacaine and Impurity D peaks in the system suitability test using reference solution (b) [1]. This chromatographic behavior is distinct from Impurity B (relative retention ≈ 0.7) and Impurity E (≈ 1.1) reported in related bupivacaine methods [2], underscoring the need for the authentic Impurity D reference standard for accurate peak identification and system suitability verification.
| Evidence Dimension | Relative Retention Time (HPLC) |
|---|---|
| Target Compound Data | Relative retention = 0.97 (reference: bupivacaine RT ≈ 24 min) |
| Comparator Or Baseline | Impurity B: ≈ 0.7; Impurity E: ≈ 1.1; Bupivacaine: 1.0 |
| Quantified Difference | Impurity D elutes 3% earlier than bupivacaine, whereas Impurity B elutes 30% earlier and Impurity E 10% later |
| Conditions | Ph. Eur. method: C8 column (5 μm, 150 x 4.6 mm), 22°C, acetonitrile/ammonium hydrogen carbonate buffer pH 8.3 gradient, flow 1.0 mL/min, detection 225 nm |
Why This Matters
Accurate identification and quantification of Impurity D during release testing requires its specific reference standard to achieve the system suitability peak-to-valley ratio and to correctly assign the peak in routine sample analysis.
- [1] British Pharmacopoeia 2025. Bupivacaine Monograph, Related Substances LC method. Relative retention impurity D = about 0.97; System suitability: peak-to-valley ratio minimum 1.5. View Source
- [2] USP Monographs: Bupivacaine Hydrochloride. Relative retention times for impurity B (about 0.7) and impurity E (about 1.1) as reference comparators. View Source
